molecular formula C16H17N3O2 B2656100 2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine CAS No. 2034499-51-7

2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine

Cat. No.: B2656100
CAS No.: 2034499-51-7
M. Wt: 283.331
InChI Key: FTHFJVFQGYVNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to the synthesis and characterization of compounds similar to Pyridin-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone. For instance, novel synthesis methods have been developed for compounds containing both piperidine and pyridine rings, showcasing the challenges and efficiencies of different synthetic processes. These methods highlight the potential for creating complex molecules with significant implications in pharmaceuticals and materials science (Wu Feng, 2011); (Qun‐Zheng Zhang et al., 2020).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of related compounds has provided insights into their behavior in biological systems. For example, studies on dipeptidyl peptidase IV inhibitors, which share structural similarities, have revealed how these compounds are absorbed, metabolized, and excreted in different species, offering a basis for understanding the disposition of similar molecules (Raman K. Sharma et al., 2012).

Antimicrobial Activity

Compounds with pyridine and piperidine structures have been evaluated for their antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents. Synthesis of new derivatives and testing their efficacy against various bacterial and fungal strains have shown promising results, suggesting a pathway for the development of novel therapeutics (N. Patel et al., 2011).

Molecular Structure Analysis

The detailed molecular structure analysis of compounds structurally related to Pyridin-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has been a subject of interest, providing insights into their chemical behavior and interactions. Such analyses contribute to the understanding of the molecular basis of their activity and the design of molecules with improved properties (B. Lakshminarayana et al., 2009).

Catalytic Applications

Studies on zinc complexes with multidentate nitrogen ligands, including pyridine derivatives, have explored their catalytic applications, particularly in aldol reactions. These investigations into the synthesis and catalytic behavior of such complexes highlight their potential utility in synthetic organic chemistry and industrial applications (T. Darbre et al., 2002).

Properties

IUPAC Name

pyridin-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(15-5-1-2-8-18-15)19-11-3-4-14(12-19)21-13-6-9-17-10-7-13/h1-2,5-10,14H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHFJVFQGYVNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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